molecular formula C19H19F3N4OS B3788039 (3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone

(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone

Cat. No.: B3788039
M. Wt: 408.4 g/mol
InChI Key: IWUKXYWHKDRBGB-UHFFFAOYSA-N
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Description

(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the trifluoromethylphenyl group and the dimethylpiperazinyl moiety. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents could be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may find applications in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(3,4-dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c1-12-9-25(8-7-24(12)2)17(27)16-11-28-18-23-15(10-26(16)18)13-3-5-14(6-4-13)19(20,21)22/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUKXYWHKDRBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Reactant of Route 2
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(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Dimethylpiperazin-1-yl)-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone

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